[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine
Overview
Description
[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine is a useful research compound. Its molecular formula is C9H10ClF2NO and its molecular weight is 221.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
2-Chloro-4-(2,2-difluoroethoxy)-benzylamine and its derivatives find applications in various fields of chemistry due to their unique structural properties. A study by Catalani et al. (2010) introduced the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, emphasizing its potential for further functionalization in medicinal chemistry through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
Anticancer Activity
Research on benzylamine supported platinum(IV) complexes, which include benzylamine derivatives, has shown promising anticancer activities. Ameta, Singh, and Kale (2013) synthesized a series of these complexes and demonstrated their effectiveness against the MCF-7 cell line, highlighting the role of benzylamine derivatives in developing new anticancer drugs (Ameta, Singh, & Kale, 2013).
Cytokinin Activity
Gunar et al. (1969) explored the interaction of 2,4-dichloro-6-methylpyrimidine with benzylamine, leading to derivatives with significant cytokinin activity, which plays a crucial role in plant growth and development (Gunar et al., 1969).
Cyclopalladation Reactions
Fuchita et al. (1995) reported on the cyclopalladation of secondary and primary benzylamines, leading to the formation of dinuclear cyclopalladated complexes. These findings contribute to the understanding of complex formation and potential applications in catalysis and organic synthesis (Fuchita, Tsuchiya, & Miyafuji, 1995).
Fluorinated Derivatives Synthesis
Thornton and Jarman (1990) discussed the synthesis of difluoroanilines, emphasizing the role of fluorine in directing regiocontrol during the synthesis of various fluorinated derivatives, which are of interest due to their potential pharmacological activities (Thornton & Jarman, 1990).
Mechanism of Action
- Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them valuable for drug development .
- Since we lack specific data on this compound, we can speculate based on similar indole derivatives. For instance, some indole compounds exhibit anti-inflammatory, antiviral, and anticancer activities by modulating specific cellular pathways .
Target of Action
Mode of Action
Properties
IUPAC Name |
[2-chloro-4-(2,2-difluoroethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMVIPPDLHKBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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